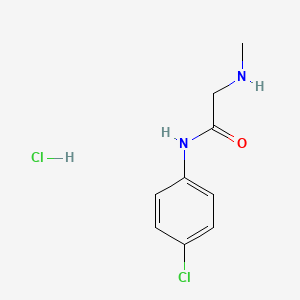

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride” is a chemical compound used for proteomics research . Its molecular formula is C9H12Cl2N2O and its molecular weight is 235.11 .

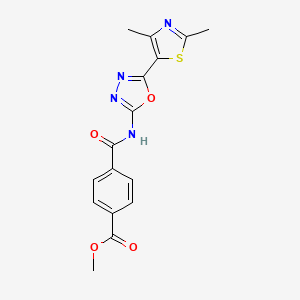

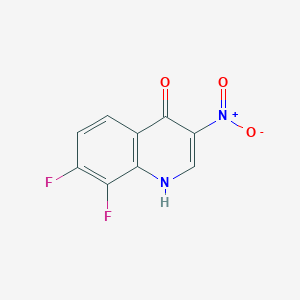

Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen

Antidepressant Effects

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride, commonly recognized as a component of ketamine, has been studied for its potential antidepressant effects. Research indicates that it might play a role in modulating brain glutamate systems involved in the pathophysiology of major depression. A placebo-controlled, double-blinded trial assessed the treatment effects of a single dose of an N-methyl-D-aspartate (NMDA) receptor antagonist (a category to which ketamine belongs) in patients with depression, suggesting potential for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).

Modulation of Growth Hormone Secretion

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride has been linked to the modulation of growth hormone secretion. Studies involving BS 100–141, a drug with central α-adrenoceptor activity, have indicated its effect on increasing growth hormone secretion significantly in young, healthy volunteers. This highlights a potential α-adrenoceptor mechanism influencing growth hormone secretion (Lancranjan & Marbach, 1977).

Antihypertensive Effects

Another study examined the effects of N-amidino-2-(2,6-dichlorophenyl)-acetamide hydrochloride, also known as guanfacine (BS 100-141), on essential hypertension. The study reported marked reductions in systolic and diastolic blood pressure in patients, suggesting the compound's antihypertensive potential and classifying it alongside other compounds like clonidine and methyldopa in terms of efficacy (Dubach et al., 1977).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDRKBWCORHDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride | |

CAS RN |

1049769-31-4 |

Source

|

| Record name | N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFH5KF3L37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-(4-hydroxyazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2649470.png)

![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)

![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)

![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)

![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)

![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)